Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of functional groups like chloro, fluoro, and sulfonamido in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the annulation of the pyrazole ring to derivatives of N-aminopyridinium salts or direct fluorination of the pyrazole ring with N–F reagents.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced by reacting the pyrazolo[1,5-a]pyridine core with sulfonyl chlorides under basic conditions.
Esterification: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or sulfonamido groups, converting them into amines or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups replacing the original chloro, fluoro, or sulfonamido groups.
Scientific Research Applications
Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Biological Research: It is used in bioimaging and as a probe for studying intracellular processes.
Industrial Chemistry: The compound’s reactivity and stability make it suitable for various industrial applications, including the synthesis of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Signal Transduction: It can interfere with signal transduction pathways, leading to altered cellular responses and potentially inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, particularly as kinase inhibitors.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the sulfonamido moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 5-[(3-chloro-4-fluorophenyl)sulfonylamino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O4S/c1-2-25-16(22)12-9-19-21-6-5-10(7-15(12)21)20-26(23,24)11-3-4-14(18)13(17)8-11/h3-9,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXVGXYSIXSWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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